molecular formula C13H8Cl2O B1356292 (2-Chlorophenyl)(3-chlorophenyl)methanone CAS No. 77008-58-3

(2-Chlorophenyl)(3-chlorophenyl)methanone

Cat. No. B1356292
CAS RN: 77008-58-3
M. Wt: 251.1 g/mol
InChI Key: ZOEYPNHFGDABED-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3-chlorophenyl)methanone” is a chemical compound with the molecular formula C13H8Cl2O . It is a derivative of methanone .


Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)(3-chlorophenyl)methanone” consists of two chlorophenyl groups attached to a methanone group . The average mass of the molecule is 251.108 Da, and the monoisotopic mass is 249.995224 Da .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(3-chlorophenyl)methanone” is described as a white to yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not directly mentioned in the available literature.

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • The molecule has been used in the Friedel–Crafts acylation reaction, demonstrating high yields and purity when synthesized using microwave heating (Mahdi et al., 2011).
    • It serves as a precursor in the synthesis of various compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, indicating its versatility in organic synthesis (Pouzet et al., 1998).
  • Molecular Structure and Dynamics Studies :

    • Studies have investigated the dynamics, polarity, and thermal properties of related compounds, providing insights into the physical and chemical properties of this class of molecules (Saiz et al., 1996).
    • Spectroscopic investigations, like FT-IR and Raman, have been used to confirm the structure of similar molecules, thus aiding in the understanding of their chemical reactivity and stability (Arasu et al., 2019).
  • Pharmaceutical and Biological Research :

    • Derivatives of (2-Chlorophenyl)(3-chlorophenyl)methanone have been studied for their antimicrobial properties, showing potential in the development of new antibacterial agents (Sivakumar et al., 2021).
    • The compound has been used in synthesizing enantiomerically pure molecules, which is crucial in the development of drugs with specific chirality and hence, specific biological activities (Zhang et al., 2014).
  • Process Development and Industrial Applications :

    • Research has focused on developing efficient synthesis processes for compounds related to (2-Chlorophenyl)(3-chlorophenyl)methanone, which is important for large-scale production in the pharmaceutical industry (Kopach et al., 2010).
    • The compound plays a role in the production of key chiral intermediates for drugs like Betahistine, showcasing its significance in medicinal chemistry (Ni et al., 2012).

Future Directions

The future directions for research on “(2-Chlorophenyl)(3-chlorophenyl)methanone” and related compounds could include further investigation of their potential as anticonvulsant and analgesic agents . Additionally, more detailed studies on their physical and chemical properties, safety profile, and mechanism of action could be beneficial.

properties

IUPAC Name

(2-chlorophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYPNHFGDABED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574452
Record name (2-Chlorophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3-chlorophenyl)methanone

CAS RN

77008-58-3
Record name (2-Chlorophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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